Lipophilicity Comparison: LogP vs. Analogs
The introduction of a 4-iodo substituent substantially increases the lipophilicity of the thiosemicarbazide core relative to the unsubstituted parent. 4-(4-Iodophenyl)-3-thiosemicarbazide exhibits a calculated LogP of 2.6155 [1]. This is a 2.8-fold increase in partition coefficient compared to 4-phenylthiosemicarbazide (LogP = 0.93) [2]. Interestingly, the lipophilicity of the iodo compound (LogP 2.62) is slightly lower than that of its 4-bromo analog (LogP 2.77) [3], potentially due to differences in polarizability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.6155 |
| Comparator Or Baseline | 4-Phenylthiosemicarbazide: LogP = 0.93; 4-(4-Bromophenyl)thiosemicarbazide: LogP = 2.77340 |
| Quantified Difference | Target vs. unsubstituted: ΔLogP = +1.69 (2.8× increase in partition coefficient); Target vs. 4-bromo: ΔLogP = -0.16 |
| Conditions | Calculated values (XLogP3) from authoritative chemical databases |
Why This Matters
Lipophilicity is a key determinant of membrane permeability, bioavailability, and target engagement, directly impacting experimental outcomes in cell-based assays and informing compound selection for specific applications.
- [1] Molbase. 1-amino-3-(4-iodophenyl)thiourea. CAS 41401-36-9. View Source
- [2] ChemSrc. 4-phenyl-3-thiosemicarbazide. CAS 5351-69-9. View Source
- [3] ChemSrc. 2646-31-3_CAS号:2646-31-3_CAS No.:2646-31-3. View Source
